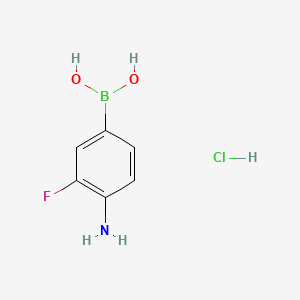

4-Amino-3-fluorophenylboronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-amino-3-fluorophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,10-11H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCNVCKJELIVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N)F)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674173 | |

| Record name | (4-Amino-3-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-32-4 | |

| Record name | Boronic acid, B-(4-amino-3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Amino-3-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-fluorophenylboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic acid hydrochloride

CAS Number: 1256355-32-4

This technical guide provides a comprehensive overview of 4-Amino-3-fluorophenylboronic acid hydrochloride, a versatile building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, safety information, synthesis, and key applications, with a focus on its role in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a solid, moisture-sensitive compound.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1256355-32-4 | [2][3] |

| Molecular Formula | C₆H₈BClFNO₂ | [2][3] |

| Molecular Weight | 191.40 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 150-160 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | NXCNVCKJELIVDM-UHFFFAOYSA-N | [2] |

| SMILES String | Cl.Nc1ccc(cc1F)B(O)O | [2] |

Safety and Handling

This compound is classified as harmful if swallowed.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Hazard Statements:

-

H302: Harmful if swallowed[3]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis and Experimental Protocols

Synthesis of 4-Amino-3-fluorophenylboronic acid[1]

This synthesis involves a multi-step process starting from 4-bromo-2-fluoroaniline. The amine group is first protected, followed by a lithium-bromine exchange, reaction with trimethyl borate, and subsequent acidic hydrolysis to yield the final product. A 47% yield has been reported for this synthesis.[1]

Experimental Protocol:

-

Protection of the Amine Group: The amine group of 4-bromo-2-fluoroaniline is protected to prevent side reactions.

-

Lithium-Bromine Exchange: The protected compound undergoes a lithium-bromine exchange reaction.

-

Reaction with Trimethyl Borate: The resulting organolithium compound is reacted with trimethyl borate.

-

Acidic Hydrolysis: The reaction mixture is then subjected to acidic hydrolysis to yield 4-amino-3-fluorophenylboronic acid.[1]

The following diagram illustrates the general workflow for this synthesis:

Caption: Synthesis workflow for 4-Amino-3-fluorophenylboronic acid.

Representative Suzuki-Miyaura Coupling Reaction

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[4] A general protocol for a Suzuki-Miyaura coupling reaction is provided below. Note that specific conditions may need to be optimized for particular substrates.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq) in a degassed solvent (e.g., dioxane, toluene, DMF/water).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The catalytic cycle of the Suzuki-Miyaura reaction is depicted in the following diagram:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Research

This compound serves as a crucial building block in the synthesis of various biologically active compounds. The presence of the fluoro and amino groups provides sites for further functionalization, making it a versatile starting material in drug discovery programs.[5][6]

Glucose Sensing

The parent compound, 4-Amino-3-fluorophenylboronic acid, has been utilized in the development of glucose sensing materials. Its ability to bind with diols, such as those found in glucose, makes it a key component in sensors designed to operate at physiological pH.[7]

Kinase Inhibitor Synthesis

Phenylboronic acids are known to be involved in the synthesis of kinase inhibitors.[8] While direct involvement of this compound in a specific signaling pathway is not documented, its structural motifs are relevant to the design of inhibitors targeting various kinases. For instance, phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[9] This suggests that derivatives of this compound could be explored for similar activities.

The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor, potentially synthesized using this compound, could exert its effect.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This guide provides a foundational understanding of this compound for its application in research and development. Its versatile chemical nature and potential for incorporation into biologically active molecules make it a compound of significant interest to the scientific community.

References

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. 4-氨基-3-氟苯硼酸 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C6H8BClFNO2 | CID 46738020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenylboronic acid hydrochloride is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug delivery. Its unique structure, featuring a phenylboronic acid moiety, a fluorine atom, and an amino group, makes it a versatile building block for the synthesis of complex molecules and functional materials. This technical guide provides a comprehensive overview of the core physical properties, synthesis, and a key application of this compound, with a focus on its role in glucose-responsive systems.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈BClFNO₂ | |

| Molecular Weight | 191.40 g/mol | |

| Appearance | Solid | |

| Melting Point | 150-160 °C | |

| Solubility | Specific quantitative data in common solvents such as water, methanol, ethanol, and DMSO is not readily available in the searched literature. However, as a hydrochloride salt, it is expected to have some solubility in polar protic solvents like water and alcohols. Boronic acids, in general, can exhibit varying solubilities depending on the substituents and the solvent. | |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of the parent compound, 4-Amino-3-fluorophenylboronic acid, is described below. The hydrochloride salt can be obtained by subsequent treatment with hydrochloric acid.

Materials:

-

4-bromo-2-fluoroaniline

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

tert-Butyllithium (t-BuLi) in pentane

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Dry tetrahydrofuran (THF)

-

Dry ether

-

Anhydrous sodium sulfate

-

Pentane

-

Nitrogen gas

-

Standard glassware for air-sensitive reactions

Procedure:

-

Protection of the Amino Group:

-

In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluoroaniline in dry THF.

-

Cool the solution to 0°C and slowly add n-butyllithium in hexanes.

-

After the addition is complete, add trimethylsilyl chloride and stir the reaction mixture overnight at room temperature.

-

Work up the reaction to isolate the N,N-bis(trimethylsilyl)-4-bromo-2-fluoroaniline intermediate.

-

-

Lithium-Halogen Exchange and Borylation:

-

In a separate flame-dried flask under nitrogen, dissolve the protected aniline intermediate in dry ether and cool to -78°C.

-

Slowly add tert-butyllithium in pentane to the solution.

-

In another flask, prepare a solution of trimethyl borate in dry THF and cool it to -78°C.

-

Transfer the lithiated aniline solution to the trimethyl borate solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation:

-

Quench the reaction by adding aqueous HCl.

-

Extract the aqueous layer with ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the product from a suitable solvent system (e.g., ether/pentane) to obtain 4-Amino-3-fluorophenylboronic acid.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified 4-Amino-3-fluorophenylboronic acid in a minimal amount of a suitable solvent (e.g., ether).

-

Bubble dry HCl gas through the solution or add a solution of HCl in a non-polar solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

-

Determination of Solubility

Materials:

-

This compound

-

Solvent of interest (e.g., water, methanol, ethanol, DMSO)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature bath or shaker

-

Analytical technique for concentration measurement (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial.

-

-

Equilibration:

-

Tightly cap the vial and place it in a constant temperature bath or shaker.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid. A syringe with a filter can be used for this purpose.

-

-

Concentration Analysis:

-

Dilute the withdrawn sample to a concentration within the linear range of the analytical method.

-

Measure the concentration of the compound in the diluted sample using a calibrated analytical instrument.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Application in Glucose-Responsive Drug Delivery

A significant application of this compound is in the development of "smart" drug delivery systems, particularly for hypoglycemia-responsive therapies. The boronic acid moiety can reversibly bind to diols, such as glucose. This interaction can be exploited to create materials that change their properties in response to varying glucose concentrations.

Signaling Pathway in a Hypoglycemia-Responsive System

In a notable example, 4-Amino-3-fluorophenylboronic acid (AFBA) is used in conjunction with catechol-functionalized polymers for the controlled release of a zinc-glucagon complex. The underlying mechanism relies on the competitive binding of AFBA to either catechol or glucose.

Hypoglycemia-responsive drug release mechanism.

Explanation of the Pathway:

-

High Glucose Condition (Hyperglycemia): In the presence of high glucose levels, the 4-Amino-3-fluorophenylboronic acid (AFBA) preferentially binds to glucose, forming a stable boronate ester. This leaves the catechol groups available to bind with the zinc-glucagon complex, effectively retaining the drug within the delivery system.

-

Low Glucose Condition (Hypoglycemia): When glucose levels drop, the equilibrium shifts. The binding between AFBA and glucose weakens, and AFBA now preferentially binds to the catechol moieties. This competitive binding displaces the zinc-glucagon complex, leading to its release and subsequent action to raise blood glucose levels.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles).[2]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is moisture-sensitive and should be handled and stored under an inert atmosphere (e.g., nitrogen).[2]

-

In case of Exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[2]

-

-

Fire Fighting: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2]

Conclusion

This compound is a valuable compound for researchers and scientists in drug development and materials science. Its well-defined physical properties and versatile chemical nature, particularly its ability to participate in glucose-responsive binding, make it a key component in the design of innovative therapeutic systems. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in a research setting. Further investigation into its solubility in various solvent systems would be beneficial for expanding its range of applications.

References

Introduction: A Versatile Building Block at the Forefront of Chemical Innovation

An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized chemical reagent that has garnered significant attention in medicinal chemistry, materials science, and diagnostics. Its unique trifunctional structure—featuring a reactive boronic acid, a nucleophilic amine, and an electron-withdrawing fluorine atom on an aromatic scaffold—makes it an exceptionally versatile building block. The presence of the fluorine atom ortho to the amino group and meta to the boronic acid critically modulates the electronic properties and reactivity of the molecule. Most notably, it lowers the pKa of the boronic acid, a feature that is masterfully exploited in the design of biosensors capable of operating under physiological pH conditions.[1][2] This guide provides an in-depth examination of its molecular characteristics, synthesis, and pivotal applications, offering field-proven insights for professionals in research and development.

Section 1: Core Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 191.40 g/mol | [3] |

| Molecular Formula | C₆H₈BClFNO₂ (or C₆H₇BFNO₂·HCl) | [3][4] |

| CAS Number | 1256355-32-4 | [3][4] |

| Physical Form | Solid, powder | [5] |

| Melting Point | 150-160 °C | |

| IUPAC Name | (4-amino-3-fluorophenyl)boronic acid hydrochloride | [4] |

| InChI Key | NXCNVCKJELIVDM-UHFFFAOYSA-N | [4] |

| Storage Temperature | 2-8°C, moisture-sensitive | [1] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 4-Amino-3-fluorophenylboronic acid is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity.[1] The common and effective pathway begins with 4-bromo-2-fluoroaniline.

Synthetic Workflow Overview

The overall transformation involves three key stages: protection of the reactive amine, introduction of the boronic acid moiety via a lithium-halogen exchange, and deprotection to yield the final product.

Caption: High-level workflow for the synthesis of 4-Amino-3-fluorophenylboronic acid.

Detailed Experimental Protocol and Causality

The following protocol is based on established methodologies.[1][2] The rationale behind each critical step is explained to provide a deeper understanding of the process.

Step 1: Protection of the Amino Group

-

Procedure: 4-bromo-2-fluoroaniline is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) or by forming a bis(trimethylsilyl)amine.

-

Causality: The amine functionality (-NH₂) is a reactive nucleophile and is also basic. It would interfere with the subsequent organolithium reagent used for the lithium-halogen exchange. Protection renders the amine temporarily inert, ensuring the reaction proceeds at the intended C-Br bond.

Step 2: Lithium-Halogen Exchange and Borylation

-

Procedure: The protected intermediate is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise. This is followed by the addition of an electrophilic boron source, like trimethyl borate (B(OMe)₃).

-

Causality: At low temperatures, n-BuLi acts as a strong base to facilitate a lithium-halogen exchange with the aryl bromide, forming a highly reactive aryllithium intermediate. This species then acts as a nucleophile, attacking the electrophilic boron atom of trimethyl borate. Low temperature is critical to prevent unwanted side reactions of the highly reactive organolithium compound. Anhydrous conditions are mandatory as organolithiums react violently with water.

Step 3: Acidic Hydrolysis and Deprotection

-

Procedure: The reaction mixture is warmed to room temperature and quenched by adding an aqueous acid, such as hydrochloric acid (HCl). This step serves two purposes: it hydrolyzes the borate ester intermediate to the desired boronic acid and removes the protecting group from the amine. The final product is then isolated, often by extraction and precipitation.

-

Causality: The acidic workup protonates the oxygen atoms of the borate ester, leading to hydrolysis and formation of the B(OH)₂ group. Simultaneously, the acid cleaves the protecting group, regenerating the free amine. The use of HCl results in the formation of the hydrochloride salt, which often improves the stability and handling of the final compound.

Section 3: Analytical Characterization for Quality Assurance

Validating the structure and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹¹B NMR, and ¹⁹F NMR are powerful tools.[6] ¹H NMR confirms the presence and substitution pattern of the aromatic protons. The integration of signals should correspond to the expected number of protons. The presence of fluorine will introduce characteristic splitting patterns (coupling). ¹¹B NMR will show a characteristic signal for the boronic acid group.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the mass-to-charge ratio (m/z) of the molecular ion.[1]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic signals showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Broad signals for the -NH₂ and -B(OH)₂ protons.[1] |

| ¹³C NMR | Signals corresponding to the six aromatic carbons, with chemical shifts influenced by the three different substituents (-F, -NH₂, -B(OH)₂).[1] |

| Mass Spec (m/z) | Detection of an ion corresponding to the mass of the protonated free base or fragments consistent with the structure. |

Section 4: Field-Proven Applications in Science and Technology

The utility of this compound stems from its unique structural combination, making it a valuable tool in diverse fields.

Suzuki-Miyaura Cross-Coupling Reactions

As a substituted phenylboronic acid, it is a cornerstone reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust methods for forming carbon-carbon bonds.[1]

Caption: Role in Suzuki-Miyaura C-C bond formation.

This application is fundamental in drug discovery, where complex molecular scaffolds are assembled from smaller, functionalized fragments.[7]

Advanced Biosensor Development

A standout application is in the construction of glucose sensors that function at physiological pH.[1][2]

-

Mechanism of Action: Boronic acids are known to form reversible covalent bonds with cis-diols, a structural feature present in sugars like glucose. This binding event can be transduced into a measurable signal (e.g., optical or electrochemical).

-

The Fluorine Advantage: A critical challenge is that simple phenylboronic acids have a high pKa (~9) and only bind diols effectively in their anionic, sp³-hybridized form. This requires basic conditions, which are incompatible with biological systems (pH ~7.4). The electron-withdrawing fluorine atom in the ortho position significantly lowers the boronic acid's pKa to around 7.8.[1][2] This means a substantial fraction of the boronic acid is in the active anionic form at physiological pH, enabling sensitive glucose detection in bodily fluids.[1]

Caption: Reversible binding of boronic acid with a cis-diol like glucose.

Building Block in Drug Discovery

The title compound serves as a versatile starting material for creating novel therapeutic agents. The boronic acid group itself is a valuable pharmacophore found in several FDA-approved drugs like Bortezomib, which function by forming reversible covalent bonds with enzyme targets.[7][8][9] The presence of the amine provides a convenient handle for further chemical modification, allowing for its incorporation into larger molecules through amide bond formation or other coupling chemistries.[10] This dual functionality makes it a powerful tool for generating libraries of compounds for screening in drug discovery programs.

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent. This compound is moisture-sensitive and requires specific storage conditions to prevent degradation.[1][11]

| Hazard Class | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Codes | H302: Harmful if swallowed. H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

Handling Precautions:

-

Work in a well-ventilated area or fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

-

Avoid breathing dust.[11][13] Avoid contact with skin and eyes.[13]

-

Wash hands thoroughly after handling.

Storage Recommendations:

-

Store in a tightly sealed container at 2-8°C.

-

Handle and store under an inert atmosphere (e.g., nitrogen) to protect from moisture, as the compound is moisture-sensitive.[1][11]

-

Keep away from incompatible materials such as strong oxidizing agents.[11][13]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation. Its carefully arranged functional groups provide a unique combination of reactivity and tunable properties. From creating life-saving pharmaceuticals through cross-coupling reactions to designing next-generation biosensors that operate in complex biological environments, its impact is both broad and deep. For the discerning scientist, a thorough understanding of its synthesis, properties, and handling is the key to unlocking its full potential in the laboratory and beyond.

References

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. cenmed.com [cenmed.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Boronic acid, (4-amino-3-fluorophenyl)- (9CI) | 494752-42-0 [amp.chemicalbook.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

synthesis of 4-Amino-3-fluorophenylboronic acid hydrochloride

An In-depth Technical Guide to the Synthesis of 4-Amino-3-fluorophenylboronic acid hydrochloride

Abstract

4-Amino-3-fluorophenylboronic acid and its hydrochloride salt are pivotal reagents in modern medicinal chemistry and materials science. The presence of a fluorine atom ortho to the amino group and para to the boronic acid moiety significantly influences the compound's electronic properties, enhancing its utility as a building block in drug discovery. Specifically, the electron-withdrawing nature of fluorine lowers the pKa of the boronic acid, making it a more effective binder for diols, such as glucose, at physiological pH.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound, tailored for researchers and professionals in drug development. We will delve into validated synthetic strategies, offering detailed experimental protocols and explaining the chemical principles that underpin these methodologies.

Introduction: A Versatile Building Block

This compound is a bifunctional organic compound featuring an aniline ring substituted with both a fluorine atom and a boronic acid group. This unique combination of functional groups makes it an invaluable intermediate for a range of chemical transformations.

-

Suzuki-Miyaura Cross-Coupling: Arylboronic acids are cornerstone reagents for palladium-catalyzed Suzuki-Miyaura reactions, a powerful method for creating carbon-carbon bonds.[1] This compound allows for the introduction of the 4-amino-3-fluorophenyl scaffold into complex molecular architectures, a common strategy in the synthesis of bioactive molecules.[3]

-

Bioisosterism and Drug Design: The boronic acid group can act as a bioisostere for other functional groups like carboxylic acids or phenols, potentially modifying a drug candidate's binding capabilities, solubility, and metabolic stability.[4] The fluorine atom can enhance binding affinity, improve metabolic resistance, and modulate physicochemical properties.[5]

-

Biosensing Applications: The ability of boronic acids to reversibly bind with cis-diols is well-established. The fluorine substituent in this particular molecule lowers the boronic acid's pKa, which enhances its ability to form stable complexes with sugars like glucose at the physiological pH of 7.4.[1][[“]] This property has led to its use in the development of advanced glucose-sensing materials for diabetes monitoring.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256355-32-4 | [7] |

| Molecular Formula | C₆H₈BClFNO₂ | |

| Molecular Weight | 191.40 g/mol | |

| Appearance | Solid (White to light yellow) | [1] |

| Melting Point | 150-160 °C | |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthetic Strategies: A Comparative Analysis

Two primary, well-documented routes for the synthesis of 4-Amino-3-fluorophenylboronic acid have been established in the literature. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

Route A: Borylation of 4-Bromo-2-fluoroaniline via Lithium-Halogen Exchange

This is a widely cited and robust method that begins with the commercially available 4-bromo-2-fluoroaniline.[1][2] The core of this synthesis involves a lithium-halogen exchange at low temperature to generate a highly reactive aryllithium species, which is then quenched with a boron electrophile (e.g., trimethyl borate). The amine functionality must be protected beforehand to prevent it from interfering with the strongly basic organolithium intermediate.

Route B: Borylation of 2-Fluoro-5-bromoaniline via Nickel-Catalyzed Coupling

An alternative approach starts from o-fluoronitrobenzene.[8] This route involves an initial bromination, followed by the chemical reduction of the nitro group to an amine. The resulting 2-fluoro-5-bromoaniline is then subjected to a transition-metal-catalyzed borylation reaction, typically using a nickel catalyst and a diboron reagent like bis(pinacolato)diboron or tetrahydroxydiboron.

Table 2: Comparison of Synthetic Routes

| Feature | Route A (Lithium-Halogen Exchange) | Route B (Nickel-Catalyzed Coupling) |

| Starting Material | 4-Bromo-2-fluoroaniline | o-Fluoronitrobenzene |

| Key Transformation | Lithium-Halogen Exchange | Nickel-Catalyzed C-B Coupling |

| Reagents | n-BuLi, Trimethyl Borate, Amine Protecting Group | NBS, Iron Powder, NiCl₂(dppp), Tetrahydroxydiboron |

| Number of Steps | 3 (Protection, Borylation, Deprotection/Hydrolysis) | 3 (Bromination, Reduction, Borylation) |

| Reported Yield | ~45-47% | ~36% (overall) |

| Advantages | High yield, well-established procedure.[1] | Avoids cryogenic temperatures and highly pyrophoric reagents like n-BuLi. |

| Disadvantages | Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-BuLi. | Lower reported overall yield, requires transition metal catalyst.[8] |

Detailed Experimental Protocol (Route A)

This section provides a detailed, step-by-step methodology for the synthesis of 4-Amino-3-fluorophenylboronic acid based on the lithium-halogen exchange route, which is then converted to its hydrochloride salt.[1]

Workflow Diagram

Caption: Workflow for the synthesis of 4-Amino-3-fluorophenylboronic acid HCl.

Step 1: Protection of the Amine Group

Causality: The amine proton is acidic and would be deprotonated by the strong base n-butyllithium (n-BuLi), quenching the reagent and preventing the desired lithium-halogen exchange. Therefore, the amine must be protected. Silylation is a common and effective strategy.

-

To a solution of 4-bromo-2-fluoroaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add triethylamine (2.2 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add chlorotrimethylsilane (TMSCl, 2.1 equiv) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting residue, the protected aniline, can be purified by vacuum distillation.[1]

Step 2: Lithium-Halogen Exchange and Borylation

Causality: The carbon-bromine bond is polarized, making the carbon atom electrophilic. The highly nucleophilic butyl group from n-BuLi attacks the bromine atom in a lithium-halogen exchange reaction, generating a potent aryl-lithium nucleophile. This reaction must be performed at cryogenic temperatures (-78 °C) to prevent side reactions. This nucleophile then attacks the electrophilic boron atom of trimethyl borate.

Caption: Core mechanism of the borylation step.

-

Dissolve the purified, protected 4-bromo-2-fluoroaniline (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equiv, typically a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 30-60 minutes at -78 °C.

-

To this solution, add trimethyl borate (1.2 equiv) dropwise. The addition is exothermic, so maintain careful temperature control.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.[1]

Step 3: Hydrolysis and Isolation

Causality: The borate ester intermediate is hydrolyzed under acidic conditions (using HCl) to yield the free boronic acid. The use of hydrochloric acid simultaneously removes the silyl protecting group and forms the hydrochloride salt of the aniline, which often improves the compound's stability and crystallinity, aiding in its purification.

-

Cool the reaction mixture from Step 2 to 0 °C in an ice bath.

-

Slowly and carefully add aqueous hydrochloric acid (e.g., 0.1 N to 2 N HCl) to quench the reaction and initiate hydrolysis.

-

Stir the biphasic mixture vigorously overnight at room temperature.

-

Transfer the mixture to a separatory funnel. The aqueous layer contains the desired product. Extract the aqueous layer with a non-polar solvent like diethyl ether or pentane (2x) to remove organic impurities (e.g., butyl bromide).

-

The aqueous layer can be concentrated, or the product can be precipitated. One method involves precipitating the product from pentane at 0°C to yield a light yellow solid.[1]

-

Collect the solid by vacuum filtration, wash with cold pentane, and dry under vacuum. The final product is this compound.

Characterization and Quality Control

Confirming the identity and purity of the final product is critical. A combination of spectroscopic and physical methods should be employed.

Table 3: Typical Characterization Data

| Technique | Expected Result |

| ¹H NMR | Aromatic protons will appear as distinct multiplets in the ~7.0-7.5 ppm range. The presence of the boronic acid protons (B(OH)₂) may be observed as a broad singlet, which is D₂O exchangeable. The amine protons (as -NH₃⁺) will also be present.[8] |

| ¹³C NMR | Aromatic carbons will show characteristic signals, with the carbon attached to the boron atom (ipso-carbon) being broad or sometimes unobserved due to quadrupolar relaxation. The C-F coupling will be evident.[1] |

| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the aromatic ring. |

| ¹¹B NMR | A broad singlet in the range of ~28-32 ppm, characteristic of a trigonal planar arylboronic acid. |

| Mass Spec (ESI+) | The mass spectrum should show a peak corresponding to the free base [M+H]⁺. |

| X-ray Crystallography | The definitive structure can be confirmed by single-crystal X-ray diffraction, which has been reported in the literature.[1] |

Safety, Handling, and Storage

-

Hazards: this compound is classified as acutely toxic if swallowed (GHS07, Warning). Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. The intermediate aryllithium species is highly reactive and air/moisture sensitive. All reactions involving n-BuLi must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.

-

Storage: The final product is reported to be moisture-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen) in a refrigerator (2-8 °C) to prevent degradation.

Conclusion and Future Perspectives

The via the lithium-halogen exchange pathway provides a reliable and high-yielding route to this valuable chemical intermediate. Its unique electronic and structural properties, conferred by the strategic placement of the amino, fluoro, and boronic acid groups, ensure its continued importance in the fields of medicinal chemistry and advanced materials. As drug discovery programs increasingly rely on fluorine-containing scaffolds and boronic acid chemistry, the demand for efficient and scalable syntheses of this and related building blocks will undoubtedly grow.[3][9] Future research may focus on developing catalytic, milder methods that avoid cryogenic conditions, further enhancing the accessibility of this versatile reagent.

References

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic Acid and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-3-fluorophenylboronic acid and its hydrochloride salt, compounds of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for the hydrochloride salt remains to be publicly documented, this guide furnishes detailed crystallographic data for the parent compound, 4-amino-3-fluorophenylboronic acid. The document outlines the synthesis, physicochemical properties, and experimental protocols. Furthermore, it illustrates the compound's mechanism of action in glucose sensing, a key application. All quantitative data are presented in clear, tabular formats, and experimental workflows are visualized to facilitate understanding.

Introduction

4-Amino-3-fluorophenylboronic acid is a versatile synthetic intermediate widely employed in Suzuki cross-coupling reactions and for the development of novel pharmaceutical agents and sensing materials.[1][2] The presence of the fluorine atom enhances the acidity of the boronic acid, making it a more effective binder for cis-diols, such as glucose, at physiological pH.[2] The amino group provides a convenient handle for further functionalization, for instance, by attachment to polymers.[1][2] This guide focuses on the structural and chemical aspects of 4-amino-3-fluorophenylboronic acid and its hydrochloride salt, providing a foundational resource for researchers in the field.

Physicochemical Properties

While detailed crystallographic data for the hydrochloride salt (CAS 1256355-32-4) are not available in the surveyed literature, physicochemical data have been reported by various suppliers. The properties of both the free base and the hydrochloride salt are summarized below for comparative analysis.

Table 1: Physicochemical Properties

| Property | 4-Amino-3-fluorophenylboronic acid | 4-Amino-3-fluorophenylboronic acid hydrochloride |

| CAS Number | 494752-42-0[3] | 1256355-32-4[4][5] |

| Molecular Formula | C₆H₇BFNO₂ | C₆H₈BClFNO₂[4] |

| Molecular Weight | 154.94 g/mol | 191.40 g/mol [4] |

| Melting Point | Not reported | 150-160 °C[4] |

| pKa (of acetylated derivative) | 7.8[1][2] | Not reported |

| Appearance | Light yellow solid[1] | Solid[4] |

| Storage Temperature | Refrigerator, under nitrogen[1] | 2-8°C[4] |

Crystal Structure of 4-Amino-3-fluorophenylboronic acid

To date, the crystal structure of this compound has not been reported in peer-reviewed literature. However, the crystal structure of the free base, 4-amino-3-fluorophenylboronic acid, has been determined by X-ray diffraction.[1] The crystallographic data confirms the molecular structure and provides insights into the intermolecular interactions within the crystal lattice.

The crystal structure data for 4-amino-3-fluorophenylboronic acid has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 216907 .[1] An ORTEP plot of the molecule reveals the bond lengths and angles, which are comparable to those found in other boronic acid derivatives.[1] The substituents on the benzene ring are involved in hydrogen bonding between molecules in the unit cell.[1]

Experimental Protocols

The following experimental protocols are based on the synthesis and characterization of 4-amino-3-fluorophenylboronic acid as reported in the literature.[1] These methods provide a foundation for the preparation and analysis of this class of compounds.

Synthesis of 4-Amino-3-fluorophenylboronic acid

The synthesis is a two-step process starting from 4-bromo-2-fluoroaniline.[1]

Step 1: Protection of the Amine Group

The amino group of 4-bromo-2-fluoroaniline is first protected to prevent side reactions in the subsequent step.

Step 2: Boronic Acid Formation

The protected intermediate undergoes a lithium-bromine exchange, followed by reaction with trimethyl borate and subsequent acidic hydrolysis to yield the final product.[1]

A detailed experimental workflow for the synthesis is provided in the diagram below.

Caption: Synthesis workflow for 4-amino-3-fluorophenylboronic acid.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product.[1]

Characterization

The synthesized compound is typically characterized by the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[1]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[1]

-

X-ray Diffraction (XRD): Used to determine the crystal structure of the material.[1]

Applications in Glucose Sensing

Phenylboronic acids are known to reversibly bind with cis-diols, such as those found in glucose. This interaction forms the basis of their application in glucose sensing.[1][2] The fluorination at the ortho position to the boronic acid group in 4-amino-3-fluorophenylboronic acid lowers its pKa, enabling it to bind glucose effectively at physiological pH.[2]

The binding of glucose to the boronic acid moiety can induce a detectable signal, which can be optical or electrochemical, allowing for the quantification of glucose concentration. The amino group on the phenyl ring allows for the immobilization of the molecule onto a polymer backbone or a sensor surface.

The conceptual signaling pathway for glucose detection is illustrated below.

Caption: Glucose sensing mechanism of 4-amino-3-fluorophenylboronic acid.

Conclusion

4-Amino-3-fluorophenylboronic acid is a valuable compound with significant potential in various research and development areas, particularly in the design of glucose sensors. While the crystal structure of its hydrochloride salt is yet to be elucidated, the detailed structural and procedural information available for the free base provides a strong foundation for its application. Further research into the crystallographic properties of the hydrochloride salt would be beneficial for a more complete understanding of its solid-state behavior and for optimizing its use in various formulations.

References

Technical Guide: Physicochemical Characterization of 4-Amino-3-fluorophenylboronic acid hydrochloride with a Focus on pKa Determination

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-3-fluorophenylboronic acid hydrochloride is a substituted arylboronic acid of significant interest in medicinal chemistry and drug development. The boronic acid moiety serves as a versatile functional group for various chemical transformations, including the Suzuki-Miyaura cross-coupling reaction, and can act as a pharmacophore that interacts with biological targets. The acidity of the boronic acid, quantified by its pKa value, is a critical parameter that influences its solubility, membrane permeability, and binding affinity to target proteins. Therefore, the accurate determination and understanding of the pKa of this compound are paramount for its effective application in drug discovery and development.

This guide provides a comprehensive overview of the experimental methodologies for pKa determination and a comparative analysis of the pKa values of related substituted phenylboronic acids to estimate the acidity of the title compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1256355-32-4 | [1][2] |

| Molecular Formula | C₆H₈BClFNO₂ | [1][2] |

| Molecular Weight | 191.40 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 150-160 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

pKa of Substituted Phenylboronic Acids: A Comparative Analysis

An experimental pKa value for this compound is not available in the reviewed literature. However, the pKa can be estimated by examining the effects of the amino and fluoro substituents on the parent phenylboronic acid. Phenylboronic acid has a pKa of approximately 8.8. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).

The introduction of a fluorine atom, an electron-withdrawing group, into the phenyl ring of phenylboronic acid increases its acidity.[3] The magnitude of this effect depends on the position of the substituent.[3] For meta-substituted compounds, the inductive effect dominates, leading to a significant increase in acidity.[3] In the case of an ortho-fluoro substituent, the acidity is further enhanced due to the potential for an intramolecular hydrogen bond.[3][4] The para-fluoro substituent has a less pronounced effect on acidity due to the competing resonance and inductive effects.[3]

The amino group is generally considered an electron-donating group, which would be expected to increase the pKa. However, as a hydrochloride salt, the amino group will be protonated (NH3+), acting as an electron-withdrawing group and thus decreasing the pKa.

Table 2 presents the pKa values for a selection of substituted phenylboronic acids to provide a basis for estimating the pKa of the title compound.

| Compound | Substituent(s) | pKa | Comments |

| Phenylboronic acid | None | ~8.8 | Parent compound |

| 4-Fluorophenylboronic acid | 4-F | 8.77 | Minimal effect due to competing inductive and resonance effects.[3] |

| 3-Fluorophenylboronic acid | 3-F | 8.32 | Increased acidity due to the inductive effect of fluorine. |

| 2-Fluorophenylboronic acid | 2-F | 8.05 | Further increased acidity, potentially due to intramolecular H-bonding.[4] |

| 4-Aminophenylboronic acid | 4-NH₂ | 9.57 | Decreased acidity due to the electron-donating amino group.[5] |

Based on this data, the 3-fluoro substituent is expected to decrease the pKa relative to phenylboronic acid. The 4-amino group, present as the hydrochloride salt (4-NH3+), will act as an electron-withdrawing group, further decreasing the pKa. Therefore, the pKa of this compound is anticipated to be significantly lower than that of phenylboronic acid (8.8) and likely lower than that of 3-fluorophenylboronic acid (8.32).

Experimental Protocols for pKa Determination

The pKa of this compound can be experimentally determined using several methods, with potentiometric and spectrophotometric titrations being the most common and reliable.[6][7]

Potentiometric titration is a highly precise method for determining pKa values.[6][8] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[9]

-

Prepare a solution of the this compound sample at a concentration of approximately 1 mM.[9]

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) should be used.[8][9]

-

All solutions should be prepared using deionized, carbonate-free water.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 before starting the titration.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled titration vessel.[9]

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the standard HCl solution.[9]

-

Begin the titration by adding small, precise increments of the standard NaOH solution.

-

Record the pH of the solution after each addition of titrant, ensuring the reading has stabilized.[8]

-

Continue the titration until the pH reaches the basic range (e.g., pH 12).[9]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

-

Spectrophotometric titration is a sensitive method suitable for compounds that possess a chromophore near the ionizable group, leading to a change in UV-Vis absorbance upon protonation or deprotonation.[6][10]

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound sample in a suitable solvent (e.g., DMSO for poorly water-soluble compounds, though the final concentration in the assay should be low, e.g., ≤2% v/v).[10]

-

Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.[10] Maintain a constant ionic strength across all buffer solutions.

-

-

Measurement of UV-Vis Spectra:

-

Add a small, constant volume of the stock solution to each buffer solution in a 96-well microtiter plate or individual cuvettes to achieve a final concentration suitable for UV-Vis measurement (e.g., 0.2 mM).[10]

-

Record the UV-Vis absorption spectrum (e.g., from 230 to 500 nm) for the sample in each buffer solution.[10]

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, multi-wavelength analysis can be employed for more complex systems.[6]

-

Visualization of Experimental Workflow

The logical workflow for the determination of the pKa value of this compound is depicted in the following diagram.

Caption: Workflow for pKa determination.

Conclusion

While a definitive experimental pKa value for this compound is not currently documented in the public domain, this technical guide provides robust and detailed experimental protocols for its determination via potentiometric and spectrophotometric titrations. The comparative analysis of related substituted phenylboronic acids suggests that the combined electron-withdrawing effects of the 3-fluoro substituent and the 4-ammonium group will result in a pKa value significantly lower than that of the parent phenylboronic acid. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals to accurately characterize this important compound and to better predict its behavior in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-3-fluorophenylboronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-Amino-3-fluorophenylboronic acid hydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar molecules and established NMR principles. The information herein is intended to serve as a valuable resource for researchers in spectral interpretation, quality control, and the utilization of this compound in drug development.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These values are estimated based on the known effects of substituents on the chemical shifts of aromatic protons and data from analogous compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2 | 7.6 - 7.8 | dd | ³J(H2-H6) ≈ 8.0, ⁴J(H2-F) ≈ 2.0 | 1H |

| H-5 | 7.2 - 7.4 | t | ³J(H5-H6) ≈ 8.0, ³J(H5-F) ≈ 8.0 | 1H |

| H-6 | 7.0 - 7.2 | dd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H2) ≈ 8.0 | 1H |

| -NH₃⁺ | 8.0 - 9.0 | br s | - | 3H |

| -B(OH)₂ | 5.0 - 6.0 | br s | - | 2H |

Disclaimer: The data presented in this table are predicted values and should be used as a guide for the interpretation of experimental spectra.

Molecular Structure and Proton Labeling

The molecular structure of this compound with the IUPAC numbering for the aromatic protons is shown below. This numbering is used for the assignment of signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of this compound is provided below.

1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the presence of exchangeable protons (-NH₃⁺ and -B(OH)₂). Deuterated methanol (CD₃OD) or water (D₂O) can also be used, which may lead to the exchange and disappearance of the signals from the amine and boronic acid protons.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

Sample Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can also serve as a reference.

2. NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is appropriate.

-

Number of Scans (NS): 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.

-

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

-

¹H NMR Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the ¹H NMR spectrum of an organic compound like this compound.

Caption: General workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of this compound is predicted to show three distinct signals corresponding to H-2, H-5, and H-6.

-

H-2: This proton is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (ortho-coupling, ³J) and the fluorine atom (meta-coupling, ⁴J).

-

H-5: This proton will likely be a triplet (t) or a triplet-like multiplet due to similar coupling constants with H-6 (ortho-coupling, ³J) and the fluorine atom (ortho-coupling, ³J).

-

H-6: This proton is anticipated to be a doublet of doublets (dd) resulting from coupling to H-5 (ortho-coupling, ³J) and H-2 (para-coupling, ⁴J).

The amine (-NH₃⁺) and boronic acid (-B(OH)₂) protons are exchangeable and will likely appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. In protic deuterated solvents like D₂O or CD₃OD, these signals may broaden significantly or exchange completely with deuterium and disappear from the spectrum.

This technical guide provides a foundational understanding of the ¹H NMR characteristics of this compound. Researchers can utilize this information to aid in the identification, purity assessment, and structural elucidation of this important chemical entity.

Stability and Storage of 4-Amino-3-fluorophenylboronic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-3-fluorophenylboronic acid hydrochloride. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines key stability considerations, recommended storage protocols, and methodologies for assessing the compound's integrity over time.

Core Stability and Storage Recommendations

Proper storage and handling are paramount to maintaining the integrity of this compound. The compound is known to be moisture-sensitive, and exposure to atmospheric moisture can lead to degradation.[1] Therefore, stringent control of the storage environment is essential.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2][3] | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1] | Prevents reaction with atmospheric oxygen and moisture. |

| Container | Tightly sealed, opaque container. | Protects from moisture and light. |

| Handling | Handle in a dry, well-ventilated area or a glove box.[1] | Minimizes exposure to moisture and air. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[1] | These substances can cause vigorous reactions and degradation. |

Potential Degradation Pathways and Incompatibilities

While specific degradation pathways for this compound are not extensively documented in publicly available literature, boronic acids, in general, are susceptible to certain degradation mechanisms. Thermal decomposition of this compound can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, boron oxides, hydrogen fluoride, and hydrogen chloride gas.[1]

It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition of the compound.[1]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experimental studies should be conducted. These include long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

Table 2: Illustrative Protocol for Long-Term and Accelerated Stability Testing

| Parameter | Long-Term Stability | Accelerated Stability |

| Storage Condition | 2-8°C / Ambient Humidity | 25°C / 60% RH or 40°C / 75% RH |

| Time Points | 0, 3, 6, 9, 12, 18, 24 months | 0, 1, 3, 6 months |

| Analytical Tests | Appearance, Assay (e.g., by HPLC), Purity (e.g., by HPLC), Water Content (Karl Fischer titration) | Appearance, Assay (e.g., by HPLC), Purity (e.g., by HPLC), Water Content (Karl Fischer titration) |

| Acceptance Criteria | To be defined based on initial specifications. Typically, assay should remain within 95-105% of the initial value, and no significant increase in impurities should be observed. | To be defined based on initial specifications. A greater change than in long-term studies is expected, but should not be significant. |

The following diagram illustrates a typical workflow for a stability testing program.

Caption: Figure 1: A generalized workflow for conducting long-term and accelerated stability studies.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4] These studies involve exposing the compound to conditions more severe than those used in accelerated stability testing.

Table 3: Protocol for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and expose to 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and expose to 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize before analysis. |

| Oxidation | Expose the compound in solution to a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature. |

| Thermal Stress | Expose the solid compound to dry heat (e.g., 70-80°C) for a defined period. |

| Photostability | Expose the solid compound or its solution to a controlled light source (e.g., Xenon lamp) with a specified overall illumination. |

The following diagram outlines the logical flow of a forced degradation study.

Caption: Figure 2: A diagram illustrating the key stages of a forced degradation study.

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. The method should be able to separate the active ingredient from any impurities and degradation products.

Conclusion

The stability of this compound is highly dependent on the storage conditions. Its moisture-sensitive nature necessitates storage in a cool, dry environment under an inert atmosphere. For critical applications in research and drug development, it is imperative to conduct thorough stability studies, including long-term, accelerated, and forced degradation assessments, to ensure the quality and reliability of the compound. The protocols and information provided in this guide serve as a foundation for establishing appropriate storage and handling procedures and for designing robust stability-testing programs.

References

An In-depth Technical Guide on the Solubility of 4-Amino-3-fluorophenylboronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenylboronic acid and its hydrochloride salt are important building blocks in medicinal chemistry and chemical biology.[1][2][3] Their utility in the synthesis of biologically active compounds, particularly as components in Suzuki cross-coupling reactions, necessitates a thorough understanding of their physicochemical properties, with solubility being a critical parameter.[2] Solubility influences reaction kinetics, purification strategies, formulation development, and bioavailability. This document serves as a technical guide for researchers, providing foundational knowledge and actionable protocols to assess the solubility of 4-Amino-3-fluorophenylboronic acid hydrochloride.

General Solubility Characteristics of Arylboronic Acids

The solubility of arylboronic acids is influenced by several factors, including the nature of substituents on the aromatic ring, the polarity of the solvent, and the pH of the medium. The presence of a fluorine atom and an amino group, as in this compound, is expected to significantly impact its solubility profile.[1]

Generally, the hydrochloride salt form of an amine-containing compound enhances its aqueous solubility compared to the free base. It is anticipated that this compound will exhibit measurable solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents. The esterification of boronic acids is a common strategy to increase their solubility in organic solvents.[4]

While specific data is lacking, related compounds offer some insights. For instance, phenylboronic acid has a reported solubility of 1.9 g/100 g of water at 20°C, and its solubility is generally low in nonpolar organic solvents but higher in ethers and ketones.[5][6] 4-Chlorophenylboronic acid is described as having some solubility in water and being soluble in strong polar organic solvents like dimethyl sulfoxide (DMSO).[7] The solubility of amino acids, which share the amine functional group, is known to be highly dependent on the solvent composition and the presence of hydrophobic or hydrophilic groups.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is required. The following protocol outlines a reliable method for generating quantitative solubility data.

Objective: To determine the saturation solubility of this compound in various common laboratory solvents at a specified temperature (e.g., 25°C).

Materials:

-

Common laboratory solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of the equilibration period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method:

-

Develop a suitable HPLC method to quantify the concentration of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

Determine the concentration of the analyte in the diluted sample by comparing its peak area to the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

-

-

-

Data Analysis and Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

-

The following table structure is recommended for presenting the determined solubility data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| THF | 25 | ||

| DCM | 25 | ||

| DMSO | 25 | ||

| DMF | 25 |

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. mdpi.com [mdpi.com]